molecular formula C18H29Cl2N3O B14580145 N-[3-(Dibutylamino)propyl]-N'-(2,5-dichlorophenyl)urea CAS No. 61392-03-8

N-[3-(Dibutylamino)propyl]-N'-(2,5-dichlorophenyl)urea

Cat. No.: B14580145
CAS No.: 61392-03-8
M. Wt: 374.3 g/mol
InChI Key: DSSYHKFHMINYKK-UHFFFAOYSA-N
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Description

N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea is a chemical compound with a complex structure that includes both dibutylamino and dichlorophenyl groups

Properties

CAS No.

61392-03-8

Molecular Formula

C18H29Cl2N3O

Molecular Weight

374.3 g/mol

IUPAC Name

1-[3-(dibutylamino)propyl]-3-(2,5-dichlorophenyl)urea

InChI

InChI=1S/C18H29Cl2N3O/c1-3-5-11-23(12-6-4-2)13-7-10-21-18(24)22-17-14-15(19)8-9-16(17)20/h8-9,14H,3-7,10-13H2,1-2H3,(H2,21,22,24)

InChI Key

DSSYHKFHMINYKK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCNC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea typically involves the reaction of 3-(Dibutylamino)propylamine with 2,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran (THF).

    Catalyst: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dibutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea oxide, while reduction may produce N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)amine.

Scientific Research Applications

N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-1,3-propanediamine
  • N,N-Dibutylaminopropylamine
  • N,N-Dibutylpropane-1,3-diamine

Uniqueness

N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea is unique due to the presence of both dibutylamino and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

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